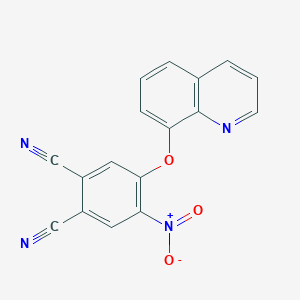![molecular formula C18H17N3O2S B5761489 ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has shown potential in various applications, including as an anti-inflammatory agent, an antitumor agent, and a therapeutic agent for neurological disorders.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate in lab experiments is its versatility. It can be used in various assays to study its anti-inflammatory, antitumor, and neuroprotective effects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate. One area of interest is its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is its role in modulating the gut microbiome and its potential as a probiotic. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate is a versatile chemical compound that has shown potential in various scientific research applications. It has anti-inflammatory, antitumor, and neuroprotective properties and has been studied for its therapeutic potential in various diseases. While there are still limitations to its use in lab experiments, its versatility and cost-effectiveness make it a promising compound for future research.
Métodos De Síntesis
The synthesis of ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate involves the reaction between 2-[(1-naphthylmethyl)thio]acetaldehyde and ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol for several hours until the desired product is obtained. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, it has shown promising results as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-amino-2-(naphthalen-1-ylmethylsulfanyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-17(22)15-10-20-18(21-16(15)19)24-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-10H,2,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONLSXNJVOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)





![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)
![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)